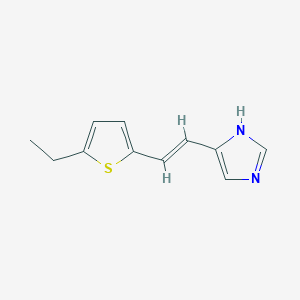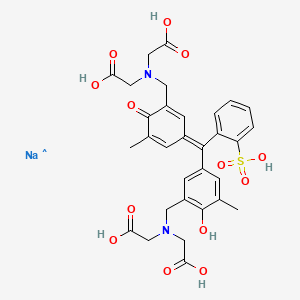
Deslelin Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deslorelin acetate is a synthetic hormone that acts as a gonadotropin-releasing hormone super-agonist. It is primarily used in veterinary medicine to manage reproductive functions in animals. Deslorelin acetate is known for its ability to induce ovulation and manage artificial insemination programs in horses, modulate reproduction in dogs, and manage adrenal disease in ferrets .
Preparation Methods
Deslorelin acetate is synthesized using solid-phase or liquid-phase synthesis methods. The process involves the use of protected amino acid monomers as raw materials. The synthesis typically includes steps such as coupling, deprotection, and purification to obtain the final product . Industrial production methods involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Deslorelin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Deslorelin acetate can be reduced to form different analogs with varying biological activities.
Substitution: This reaction involves the replacement of specific functional groups within the molecule, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically analogs of deslorelin acetate with modified biological activities .
Scientific Research Applications
Deslorelin acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Employed in studies related to reproductive biology and endocrinology.
Medicine: Investigated for its potential use in treating hormone-related disorders and cancers.
Mechanism of Action
Deslorelin acetate exerts its effects by binding to and activating pituitary gonadotropin-releasing hormone receptors. This activation leads to an initial surge in the secretion of luteinizing hormone and follicle-stimulating hormone, followed by a downregulation of these hormones with prolonged administration. In males, this results in a significant decline in testosterone production, while in females, it leads to a decrease in estradiol production .
Comparison with Similar Compounds
Deslorelin acetate is similar to other gonadotropin-releasing hormone agonists such as leuprolide, goserelin, and triptorelin. deslorelin acetate is unique in its higher potency and longer duration of action. It is also specifically approved for use in veterinary medicine, whereas other similar compounds are primarily used in human medicine .
Similar compounds include:
Leuprolide: Used in the treatment of hormone-sensitive cancers and reproductive disorders.
Goserelin: Employed in the management of prostate cancer and endometriosis.
Triptorelin: Utilized in the treatment of hormone-dependent conditions such as prostate cancer and precocious puberty.
Deslorelin acetate stands out due to its specific applications in veterinary medicine and its unique pharmacokinetic properties.
Properties
Molecular Formula |
C64H83N17O12 |
|---|---|
Molecular Weight |
1282.4 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69) |
InChI Key |
GJKXGJCSJWBJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
